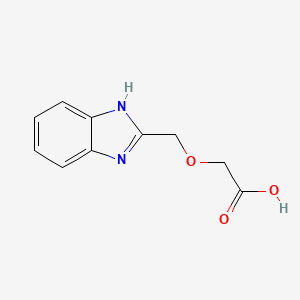

(1h-Benzimidazol-2-ylmethoxy)acetic acid

描述

Evolution of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry

The benzimidazole core, a bicyclic structure formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its consistent presence in a wide array of pharmacologically active compounds and its ability to interact with various biological targets. The first benzimidazole was synthesized in 1872, and since then, the scaffold has become a cornerstone in the development of new therapeutic agents.

The significance of the benzimidazole nucleus lies in its structural similarity to naturally occurring purines, the building blocks of DNA and RNA. This resemblance allows benzimidazole derivatives to function as isosteres of natural biomolecules, enabling them to interact with and modulate the function of key enzymes and receptors in the body.

The evolution of benzimidazole in drug discovery has been marked by the development of compounds with a vast spectrum of biological activities. This versatility has led to their application in numerous therapeutic areas. Early research highlighted their potential, and subsequent extensive modifications of the core structure have yielded drugs with enhanced efficacy and specificity.

Table 1: Key Therapeutic Applications of Benzimidazole Derivatives

| Therapeutic Area | Examples of Activities |

|---|---|

| Antiparasitic | Effective against various helminths (worms); includes well-known drugs like albendazole (B1665689) and mebendazole. |

| Antiulcer | Act as proton pump inhibitors to reduce stomach acid; examples include omeprazole (B731) and lansoprazole. |

| Antihypertensive | Function as angiotensin II receptor blockers, such as candesartan (B1668252) and telmisartan. |

| Anticancer | Exhibit antiproliferative effects through various mechanisms, including inhibition of tubulin polymerization and protein kinases. mdpi.comresearchgate.net |

| Antimicrobial | Show activity against a range of bacteria and fungi. nih.gov |

| Antiviral | Investigated for activity against viruses such as herpes simplex virus. researchgate.net |

| Anti-inflammatory | Exert effects by inhibiting enzymes like cyclooxygenase (COX). nih.gov |

| Analgesic | Certain derivatives have shown potent pain-relieving properties. scirp.org |

This broad utility underscores the structural and chemical plasticity of the benzimidazole scaffold, allowing medicinal chemists to fine-tune its properties to target a diverse set of diseases.

Significance of Acetic Acid Moieties in Heterocyclic Compound Design

The incorporation of an acetic acid moiety (-CH₂COOH) into a heterocyclic compound is a common and effective strategy in drug design. This small functional group can profoundly influence a molecule's physicochemical properties and its interaction with biological systems. The carboxylic acid group is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and its presence on a benzimidazole ring can impart similar activities. ijpcbs.com

One of the primary roles of the acetic acid group is to act as a pharmacophore , the essential part of a molecule's structure responsible for its biological activity. The carboxylic acid can participate in crucial intermolecular interactions, such as hydrogen bonding and ionic bonding, with amino acid residues in the active site of a target protein or enzyme. For instance, studies on benzimidazole-rhodanine conjugates found that the presence of an acetic acid moiety was "crucial" for the inhibition of the enzyme Topoisomerase II, a key target in cancer therapy. nih.gov

Furthermore, the acidic nature of the moiety is significant. With a pKa value typically around 4-5, the group is ionized at physiological pH, which can enhance water solubility and influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The ability of the acetic acid group to act as a bioisostere for other functional groups, like tetrazoles, further highlights its importance in modifying pharmacokinetic properties and improving membrane permeability. banglajol.info The strategic placement of an acetic acid group can transform a basic heterocyclic core into a targeted therapeutic agent with improved potency and a more favorable drug-like profile.

Current Research Landscape of (1H-Benzimidazol-2-ylmethoxy)acetic Acid and Related Analogs

The specific compound this compound is recognized primarily as a chemical building block for the synthesis of more complex molecules. While some chemical suppliers note that it is under investigation for potential antimicrobial and anticancer properties, detailed peer-reviewed studies focusing on its biological evaluation are not widely available in the public domain.

However, the research landscape for its close structural analogs is active, providing valuable insights into the potential activities of this chemical class. The most closely related analog is (1H-benzimidazol-2-yl)-acetic acid , which lacks the ether oxygen atom present in the title compound. Research on this and similar derivatives has demonstrated a range of biological activities.

One study detailed the synthesis of (1H-benzimidazol-2-yl)-acetic acid via the hydrolysis of (1H-benzimidazol-2-yl)-acetonitrile. researchgate.net This compound and its ester derivatives serve as important intermediates for further chemical modifications, allowing for the exploration of structure-activity relationships. For example, the esterification of the acetic acid followed by alkylation at the N-1 position of the benzimidazole ring leads to a variety of (1-alkyl-1H-benzimidazol-2-yl)-acetic acid esters, which can be evaluated for diverse pharmacological effects. researchgate.net

Research into other benzimidazole derivatives containing an acetic acid or related moiety has yielded compounds with demonstrated biological effects. A study focused on imidazo[1,2-a]benzimidazole derivatives, a related but more complex heterocyclic system, synthesized and evaluated (imidazo[1,2-a]benzimidazolyl-2)acetic acid derivatives. nih.gov The compounds were screened for a variety of biological activities, as summarized in the table below.

Table 2: Investigated Activities of (Imidazo[1,2-a]benzimidazolyl-2)acetic Acid Analogs

| Activity Screened | Outcome | Reference |

|---|---|---|

| Fungicidal Activity | Investigated | nih.gov |

| Antimicrobial Activity | Investigated | nih.gov |

| Antiarrhythmic Activity | Investigated | nih.gov |

| Effects on Brain Rhythmogenesis | Investigated | nih.gov |

These findings, although on a different benzimidazole-based scaffold, highlight the therapeutic potential that the acetic acid functional group imparts to such molecules. The current research landscape suggests that while this compound itself is not yet extensively documented, its structural motifs are integral to an active and promising field of medicinal chemistry research. Future studies may elucidate the specific biological profile of this compound, building upon the knowledge gained from its close analogs.

Structure

3D Structure

属性

IUPAC Name |

2-(1H-benzimidazol-2-ylmethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCDVGPTWGIYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349581 | |

| Record name | (1h-benzimidazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783284-17-3 | |

| Record name | (1h-benzimidazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1h Benzimidazol 2 Ylmethoxy Acetic Acid

Synthetic Routes for the Benzimidazole (B57391) Core Elaboration

The formation of the benzimidazole ring system is a foundational step in the synthesis of the target molecule. This is typically achieved through cyclocondensation reactions that create the fused heterocyclic structure.

Cyclocondensation Reactions for Benzimidazole Ring Formation

The most prevalent method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. researchgate.net For the synthesis of a precursor to (1H-Benzimidazol-2-ylmethoxy)acetic acid, such as (1H-benzo[d]imidazol-2-yl)methanol, o-phenylenediamine is reacted with glycolic acid, often in the presence of a strong acid like hydrochloric acid, which catalyzes the cyclization and dehydration. nih.gov

Alternatively, o-phenylenediamines can be condensed with aldehydes, a method that has been extensively studied with various catalytic systems to improve efficiency and selectivity. iosrjournals.orgsamipubco.com While this route can be straightforward, it may lead to the formation of 1,2-disubstituted benzimidazoles as byproducts, depending on the reaction conditions. iosrjournals.org The use of catalysts, ranging from mineral acids to metal nanoparticles and surfactant-assisted systems in aqueous media, aims to promote the desired cyclization, often under milder conditions and with improved yields. researchgate.netsamipubco.comorientjchem.orgrsc.org

| Reactants | Catalyst/Medium | Conditions | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamine, Carboxylic Acids | Dilute Mineral Acid (e.g., HCl) | Reflux | Variable | researchgate.net |

| o-phenylenediamine, Aldehydes | Cobalt Nanocomposite | Heating | High | rsc.org |

| o-phenylenediamine, Aldehydes | Sodium Lauryl Ether Sulfate (SLES) | Aqueous Medium, Ambient Temp. | Good | samipubco.com |

| o-phenylenediamine, Glycolic Acid | Hydrochloric Acid | Reflux | Good | nih.gov |

Strategies for Functionalized Methylene (B1212753) Group Introduction at the 2-Position

To facilitate the subsequent attachment of the methoxyacetic acid moiety, a reactive handle must be installed at the 2-position of the benzimidazole ring. This is typically a hydroxymethyl or halomethyl group.

The synthesis of (1H-benzo[d]imidazol-2-yl)methanol is a direct route, achieved by the aforementioned condensation of o-phenylenediamine with glycolic acid. nih.gov An alternative approach involves the reaction of o-phenylenediamine with chloroacetic acid to yield 2-(chloromethyl)-1H-benzimidazole. researchgate.netresearchgate.net This chloro-derivative is a versatile intermediate, as the chlorine atom is a good leaving group, readily displaced by nucleophiles.

A more complex but highly specific method involves the N-protection of the benzimidazole core, for example with a diethoxymethyl group. This allows for selective deprotonation (lithiation) at the 2-position, creating a nucleophilic center that can react with electrophiles like formaldehyde (B43269) to introduce the hydroxymethyl group. rsc.org This method offers excellent regioselectivity, preventing undesired N-alkylation.

Attachment of the Methoxyacetic Acid Moiety

With a suitable 2-substituted benzimidazole intermediate in hand, the next stage involves forming the crucial ether linkage and introducing the acetic acid function.

Alkylation and Esterification Reactions

The formation of the ether linkage is typically accomplished via a Williamson ether synthesis. In this process, the alcohol group of (1H-benzo[d]imidazol-2-yl)methanol is deprotonated with a strong base to form an alkoxide. This nucleophilic alkoxide then reacts with an ester of a haloacetic acid, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in an SN2 reaction. This step results in the formation of an ester intermediate, ethyl (1H-benzimidazol-2-ylmethoxy)acetate.

The final step is the hydrolysis of this ester to yield the desired this compound. This is typically achieved under basic conditions (saponification) using a base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.

An alternative pathway starts with 2-(chloromethyl)-1H-benzimidazole. researchgate.net This compound can be reacted with the sodium salt of a hydroxyacetic acid ester, although this route is often less direct. The alkylation of the benzimidazole nitrogen is a potential side reaction that must be controlled. researchgate.net

Reaction Conditions and Catalysis for Ether Linkage Formation

The success of the ether linkage formation depends critically on the choice of base, solvent, and temperature. To generate the alkoxide from (1H-benzo[d]imidazol-2-yl)methanol, strong bases such as sodium hydride (NaH) are often used in anhydrous aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Weaker bases like potassium carbonate can also be effective, particularly in polar aprotic solvents like acetone (B3395972), often requiring heating under reflux. mdpi.com

Phase-transfer catalysis represents another effective strategy, particularly for N-alkylation of the benzimidazole ring, and its principles can be applied to O-alkylation. researchgate.net This method uses a catalyst (e.g., a quaternary ammonium (B1175870) salt) to shuttle the alkoxide from an aqueous or solid phase into an organic phase where it can react with the alkylating agent, often allowing for milder reaction conditions. The choice of base can significantly influence the reaction's outcome; for instance, diisopropylethylamine (DIPEA) has been successfully used as a base in acetone for similar O-alkylation reactions on benzimidazole-containing alcohols. mdpi.com

| Base | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | DMF / THF | 0 °C to Room Temp. | Strong base, requires anhydrous conditions. | General Williamson Synthesis |

| Potassium Carbonate (K₂CO₃) | Acetone / Acetonitrile | Reflux | Milder, heterogeneous reaction. | mdpi.com |

| Diisopropylethylamine (DIPEA) | Acetone | Room Temp. | Homogeneous reaction, non-nucleophilic base. | mdpi.com |

| Aqueous NaOH / Phase-Transfer Catalyst | Dichloromethane / Toluene | Room Temp. | Avoids strong, anhydrous bases. | researchgate.net |

Optimization of Synthetic Parameters for Enhanced Yield and Purity

Optimizing the synthesis of this compound involves refining each step to maximize product yield and minimize impurities. For the initial cyclocondensation, the choice of acid catalyst and reaction time is crucial. While strong mineral acids are traditional, research has explored various Lewis acids and solid-supported catalysts to facilitate easier workup and improve yields. orientjchem.org Microwave-assisted synthesis has also emerged as a powerful tool, often dramatically reducing reaction times and improving yields for benzimidazole formation. nih.govmdpi.com

Purification methods are also critical for obtaining a high-purity final product. Recrystallization is commonly employed for solid intermediates and the final acid. Column chromatography is often necessary to separate the desired product from N-alkylated isomers and other byproducts, especially after the alkylation step. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. mdpi.com

Solvent Effects and Temperature Influence

There is a lack of specific studies in the reviewed scientific literature that systematically investigate the effects of different solvents and temperature variations on the synthesis of this compound. General synthetic procedures for benzimidazole derivatives often utilize polar solvents like ethanol (B145695) or dimethylformamide, and reaction temperatures can range from room temperature to reflux conditions, depending on the specific reactants and catalysts used. masterorganicchemistry.comresearchgate.netrsc.org However, without targeted research on this compound, optimal conditions cannot be definitively stated.

Base Catalysis and Reaction Time Optimization

Derivatization Reactions and Functional Group Interconversions of this compound

Oxidation and Reduction Processes

No specific research detailing the oxidation or reduction of this compound has been found in the reviewed literature. The benzimidazole core is generally stable to oxidation, though vigorous conditions can lead to the degradation of the benzene (B151609) ring. The carboxylic acid moiety could potentially be reduced, but specific conditions and outcomes for this compound are not documented.

Nucleophilic and Electrophilic Substitution Reactions

The scientific literature lacks specific examples of nucleophilic or electrophilic substitution reactions performed on this compound. For the benzimidazole ring system, electrophilic substitution typically occurs on the benzene ring, with the position of substitution directed by existing substituents. byjus.commasterorganicchemistry.comyoutube.com Nucleophilic substitution is less common on the benzimidazole ring itself unless activated by electron-withdrawing groups. masterorganicchemistry.comnih.gov The carboxylic acid group can undergo nucleophilic acyl substitution. masterorganicchemistry.com However, specific studies demonstrating these reactions on this compound are not available.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

X-ray Crystallography for Three-Dimensional Structural Determination

Intermolecular Interactions and Crystal Packing Motifs

Generating content for these sections without the foundational crystallographic data (such as a CIF file) from experimental analysis would be speculative and would not meet the required standards of accuracy and detail based on "detailed research findings."

While crystallographic studies of other benzimidazole (B57391) derivatives exist, extrapolating this data to "(1h-Benzimidazol-2-ylmethoxy)acetic acid" would not provide the factual and precise analysis requested for this specific compound. The unique substitution pattern of the methoxyacetic acid group at the 2-position of the benzimidazole ring will have a distinct influence on its crystal packing and intermolecular interactions.

Further research, specifically the synthesis of a suitable single crystal and subsequent X-ray diffraction analysis, would be required to determine the precise crystallographic parameters and molecular structure of "this compound."

Pharmacological Investigations and Biological Activities of 1h Benzimidazol 2 Ylmethoxy Acetic Acid and Its Derivatives

Antimicrobial Activity Profiling

Derivatives of the benzimidazole (B57391) nucleus have been extensively investigated for their potential to combat microbial infections. The structural versatility of this scaffold allows for modifications that can enhance potency and broaden the spectrum of activity against bacteria, fungi, and other microorganisms.

Various derivatives of benzimidazole have shown significant promise as antibacterial agents. Studies have demonstrated that modifications to the benzimidazole core can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were synthesized and evaluated for their antimicrobial effects. Several of these compounds exhibited high potency against both types of bacterial species, with Minimum Inhibitory Concentrations (MIC) as low as 0.027 µM/ml for certain strains. nih.gov

Another study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives found that specific compounds displayed potent activity against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, with MIC values ranging from 2 to 16 μg/mL. nih.gov Similarly, hybrid molecules combining thieno[2,3-d]pyrimidine (B153573) and benzimidazole moieties have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Escherichia coli | 2 - 16 | nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Streptococcus faecalis | 2 - 16 | nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Staphylococcus aureus (MSSA) | 2 - 16 | nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Staphylococcus aureus (MRSA) | 2 - 16 | nih.gov |

| 2-substituted-1H-benzimidazole derivatives | Bacillus subtilis | 12.5 | nih.gov |

| 2-substituted-1H-benzimidazole derivatives | Pseudomonas aeruginosa | 25 | nih.gov |

The development of new antifungal agents is crucial due to the rise of resistant fungal strains. Benzimidazole derivatives have emerged as a promising class of compounds in this area. Research into bisbenzimidazole compounds showed they possess moderate to excellent antifungal activities against a range of pathogenic fungal strains, with MIC values reported to be between 0.975 and 15.6 µg/mL. nih.gov The effectiveness of these compounds was noted to be dependent on the length of their alkyl chain. nih.gov

In other studies, certain 2-substituted benzimidazole derivatives demonstrated good antifungal activity against Candida albicans, with MIC values of 6.25 and 12.5 µg/mL. nih.gov Furthermore, specific N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives showed potent activity against Candida albicans and Aspergillus niger, with MICs ranging from 8 to 16 μg/mL. nih.gov Derivatives of 2-chloromethyl-1H-benzimidazole have also been synthesized and evaluated, with some showing strong growth inhibition of phytopathogenic fungi such as Colletotrichum gloeosporioides, Alternaria solani, and Fusarium solani. researchgate.net

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| Bisbenzimidazole derivatives | Various pathogenic fungi | 0.975 - 15.6 | nih.gov |

| 2-substituted-1H-benzimidazole derivatives | Candida albicans | 6.25 - 12.5 | nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Candida albicans | 8 - 16 | nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Aspergillus niger | 8 - 16 | nih.gov |

Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Benzimidazole derivatives have been identified as having potential antitubercular activity. For example, certain 2,5,6-trisubstituted benzimidazoles have demonstrated potent activity against Mycobacterium tuberculosis. nih.gov

One study focused on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides and assessed their in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds showing promise for further development. nih.gov Another investigation into 2-(2-cyclohexylalkyl)-1H-benzo[d]imidazole derivatives found that compounds with an even-numbered aliphatic chain at the C-2 position exhibited the highest activity, with MIC values ranging from 1.5 to 3.1 µg/mL. mdpi.com A different study synthesized novel benzimidazoles that displayed good activity against both M. tuberculosis H37Rv and an INH-resistant strain, with one compound showing an MIC of 0.112 µM against the H37Rv strain. researchgate.net

| Compound Type | M. tuberculosis Strain | MIC | Reference |

| 2-(2-cyclohexylalkyl)-1H-benzo[d]imidazole derivatives | H37Rv & others | 1.5 - 3.1 µg/mL | mdpi.com |

| 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide | H37Rv | 2 µg/mL | nih.gov |

| Novel benzimidazole carboxylate derivative (5g) | H37Rv | 0.112 µM | researchgate.net |

| Novel benzimidazole carboxylate derivative (5g) | INH-resistant | 6.12 µM | researchgate.net |

The benzimidazole scaffold is a core component of several established antiparasitic drugs. This has prompted further research into new derivatives for treating parasitic infections. researchgate.net While specific studies on (1H-Benzimidazol-2-ylmethoxy)acetic acid are limited, the broader class of benzimidazole-triazole hybrids has been reviewed for potential antiparasitic, as well as antimicrobial and antiviral, activities. nih.gov The presence of specific functional groups and the nature of the linker between the benzimidazole and triazole rings appear to influence the biological activity. nih.gov

Similarly, the antiviral potential of benzimidazoles has been recognized, with some 2-phenylbenzimidazole (B57529) derivatives showing activity against viruses such as HSV-1 and CVB-2. researchgate.net The continuous search for new antiviral agents has kept benzimidazole and its hybrids as an area of active research. nih.gov

Anticancer and Antiproliferative Mechanisms

The development of targeted cancer therapies is a primary focus of modern drug discovery. Benzimidazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key cellular enzymes involved in cell proliferation and survival.

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov They are validated targets for cancer chemotherapy, and their inhibition can lead to DNA damage and apoptosis in cancer cells. mdpi.com

A series of benzimidazole–rhodanine (B49660) conjugates were designed and synthesized as potential inhibitors of topoisomerase II (Topo II). nih.gov In this series, the inclusion of an acetic acid group linked to the rhodanine moiety was found to be optimal for activity. These compounds were investigated for their Topo II inhibitory effects and their cytotoxic activities against a panel of human cancer cell lines. Several compounds displayed potent inhibition of Topo II at a concentration of 10 μM. A strong correlation was observed between the Topo II inhibitory potency and the cytotoxic activity, with the most active enzyme inhibitors also showing the most potent antiproliferative effects. For example, compounds 8g and 8j from this study exhibited IC₅₀ values in the low micromolar to nanomolar range against six different cancer cell lines. nih.gov This highlights the potential of developing benzimidazole derivatives containing an acetic acid functional group as effective anticancer agents that function by targeting topoisomerase II. nih.gov

| Compound | HeLa (Cervical) | A549 (Lung) | Raji (Lymphoma) | PC-3 (Prostate) | MDA-MB-231 (Breast) | HL-60 (Leukemia) |

| 8g | 3.22 ± 0.21 | 2.65 ± 0.17 | 1.95 ± 0.12 | 2.87 ± 0.19 | 1.86 ± 0.11 | 0.54 ± 0.04 |

| 8j | 2.67 ± 0.18 | 1.98 ± 0.13 | 1.54 ± 0.09 | 2.11 ± 0.15 | 1.23 ± 0.08 | 0.21 ± 0.02 |

IC₅₀ values are presented in µM. Data sourced from a study on benzimidazole-rhodanine conjugates as Topoisomerase II inhibitors. nih.gov

DNA Intercalation and Alkylating Agent Activity

Benzimidazole derivatives can exert their cytotoxic effects through various mechanisms, including interaction with DNA. One such mechanism is DNA intercalation, where the planar aromatic structure of the benzimidazole ring inserts itself between the base pairs of the DNA double helix. nih.gov This insertion can disrupt DNA replication and transcription, ultimately leading to cell death. While specific studies focusing solely on the DNA intercalating properties of this compound are not extensively detailed in the provided results, the broader class of benzimidazole derivatives is known to include DNA intercalators. derpharmachemica.com

Furthermore, some benzimidazole derivatives are designed as DNA alkylating agents. These compounds contain reactive groups that can form covalent bonds with DNA bases, particularly guanine. nih.gov This alkylation can lead to DNA damage, cross-linking of DNA strands, and inhibition of essential cellular processes, which is a common strategy in cancer chemotherapy. researchgate.netisca.me

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. nih.gov PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov The benzimidazole carboxamide scaffold is a recognized and effective core structure for potent PARP-1 inhibitors. nih.gov

Compounds containing this scaffold can act as analogues of the nicotinamide (B372718) portion of NAD+, binding to the active site of the PARP enzyme and inhibiting its activity. nih.gov This inhibition prevents the repair of DNA single-strand breaks, which can then lead to the formation of double-strand breaks during DNA replication. In cancer cells with compromised double-strand break repair mechanisms, this accumulation of DNA damage can trigger apoptosis. nih.gov Veliparib (ABT-888), a notable PARP inhibitor, is based on a benzimidazole carboxamide structure and has demonstrated potency against both PARP-1 and PARP-2 enzymes. researchgate.netexlibrisgroup.com

Protein Kinase Inhibition and Epigenetic Regulation

Protein kinases are key regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Consequently, protein kinase inhibitors are a major focus of cancer drug development. researchgate.net The benzimidazole structure serves as a common scaffold for kinase inhibitors, with derivatives capable of interacting with the ATP-binding site of these enzymes. nih.gov These compounds can act as ATP-competitive inhibitors, showing high selectivity for specific kinases by exploiting unique structural features. nih.gov Some benzimidazole derivatives have also been developed as multi-target kinase inhibitors, which can be advantageous in overcoming drug resistance. nih.gov

In addition to direct enzyme inhibition, benzimidazole derivatives have gained attention for their ability to modulate epigenetic targets. rsc.orgresearchgate.net Epigenetic dysregulation, which involves heritable changes in gene expression without altering the DNA sequence, is a primary driver of cancer development. rsc.org Benzimidazole-based compounds have been shown to interact with various epigenetic modulators, including DNA methyltransferases, histone deacetylases (HDACs), and histone methyltransferases, making them promising candidates for epigenetic cancer therapy. rsc.orgresearchgate.net

Cytotoxicity against Human Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of benzimidazole derivatives against a wide range of human cancer cell lines. These compounds have shown efficacy against lung, breast, liver, and colorectal carcinoma, among others. jksus.orgjksus.org The cytotoxic activity is often dose-dependent, and the potency, typically measured by the half-maximal inhibitory concentration (IC50), varies depending on the specific derivative and the cancer cell line. jksus.orgnih.gov

For instance, one study reported a novel benzimidazole derivative (se-182) exhibiting high cytotoxic activity against A549 (lung carcinoma) and HepG2 (liver carcinoma) cells with IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively. jksus.org Another benzimidazole salt showed IC50 values of 22.41 µM, 25.14 µM, and 41.97 µM against MCF-7 (breast cancer), HepG2, and DLD-1 (colorectal adenocarcinoma) cell lines, respectively, after 72 hours of treatment. jksus.org Hydrazone derivatives of 1H-benzimidazol-2-yl have also demonstrated time-dependent cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values ranging from 13 to 20 μM after 72 hours. nih.gov Furthermore, certain benzimidazole-based compounds have shown remarkable antiproliferative activity against panels of sixty cancer cell lines, with some exhibiting selectivity towards specific cancer types like leukemia. mdpi.com

Table 1: Cytotoxicity of Benzimidazole Derivatives against Various Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 Value | Reference |

|---|---|---|---|---|

| se-182 | A549 | Lung Carcinoma | 15.80 µg/mL | jksus.org |

| se-182 | HepG2 | Liver Carcinoma | 15.58 µg/mL | jksus.org |

| Benzimidazole Salt (Compound 3) | MCF-7 | Breast Cancer | 22.41 µM (72h) | jksus.org |

| Benzimidazole Salt (Compound 3) | HepG2 | Liver Carcinoma | 25.14 µM (72h) | jksus.org |

| Benzimidazole Salt (Compound 3) | DLD-1 | Colorectal Adenocarcinoma | 41.97 µM (72h) | jksus.org |

Anti-inflammatory and Analgesic Effects

Benzimidazole derivatives are well-documented for their anti-inflammatory and analgesic properties. researchgate.netfrontiersin.org These effects are often attributed to their ability to inhibit key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenases (COXs). frontiersin.org

Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. tsijournals.com The denaturation of proteins can lead to the production of auto-antigens, which is implicated in inflammatory conditions like rheumatic arthritis. tsijournals.com Consequently, the ability of a compound to inhibit protein denaturation can be used as an in vitro screening method for anti-inflammatory activity. tsijournals.com

Several studies have shown that benzimidazole derivatives can effectively inhibit protein denaturation. rjpbcs.com For example, a series of 2-substituted 3-acetic acid benzimidazole derivatives demonstrated potent in-vitro anti-inflammatory response by inhibiting protein denaturation, with some compounds showing activity comparable to the standard drug Indomethacin. rjpbcs.com This mechanism suggests that these compounds can stabilize proteins and prevent the inflammatory cascade initiated by denaturation.

Table 2: In-Vitro Anti-inflammatory Activity of 2-substituted 3-acetic acid benzimidazole derivatives by Inhibition of Protein Denaturation

| Compound | IC50 (ppm) |

|---|---|

| 3a | 142.17 |

| 3b | 150.07 |

| 3c | 147.88 |

| 3h | 120.72 |

| 3j | 117.58 |

| Indomethacin (Standard) | 143.52 |

Data sourced from a study on 2-substituted 3-acetic acid benzimidazole derivatives. rjpbcs.com

Carrageenan-Induced Paw Oedema Models

The carrageenan-induced paw oedema model in rodents is a widely used and well-established in vivo assay for evaluating the acute anti-inflammatory activity of new compounds. creative-biolabs.comresearchgate.net The injection of carrageenan, an irritant, into the paw induces a biphasic inflammatory response characterized by oedema, hyperalgesia, and erythema. creative-biolabs.comnih.gov This response involves the release of various inflammatory mediators, including histamine, bradykinin (B550075), and prostaglandins. nih.gov

The effectiveness of an anti-inflammatory agent in this model is measured by its ability to reduce the swelling of the paw. nih.gov Numerous studies have demonstrated the efficacy of benzimidazole derivatives in this model. For instance, a series of 2-methylaminobenzimidazole derivatives were screened for anti-inflammatory activity using the carrageenan-induced paw oedema model in rats, with some compounds showing potent activity. nih.gov Similarly, other synthesized benzimidazole derivatives have shown significant anti-inflammatory effects when tested with this method. isca.mejournalajacr.com The activity in this model is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Other Reported Pharmacological Modulations

The benzimidazole nucleus is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov This has led to the exploration of its derivatives for numerous pharmacological activities.

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. The conversion of glucose to sorbitol by aldose reductase and the subsequent accumulation of sorbitol in tissues are implicated in the pathogenesis of long-term diabetic complications such as neuropathy, retinopathy, and nephropathy. Consequently, the inhibition of aldose reductase is a promising therapeutic strategy for the management of these complications.

No specific studies on the aldose reductase inhibitory activity of this compound have been identified. However, research into other benzimidazole acetic acid derivatives has shown significant promise. For instance, a series of nih.govslideshare.netresearchgate.nettriazino[4,3-a]benzimidazole acetic acid derivatives were synthesized and evaluated as selective aldose reductase (ALR2) inhibitors. Several compounds in this series demonstrated potent inhibitory activity.

A quantitative structure-activity relationship (QSAR) study on a series of benzimidazole-based thiosemicarbazone derivatives targeting aldose reductase highlighted key structural features for inhibitory potency. The study found a strong correlation between the physicochemical properties of the derivatives and their ALR2 inhibitory activity, measured as IC₅₀ values. For example, increased lipophilicity was associated with lower IC₅₀ values, indicating higher potency, while increased polarity had a negative impact on the inhibitory activity.

| Compound ID | Structure | Aldose Reductase IC₅₀ (µM) |

| CPD-33 | Benzimidazole-based thiosemicarbazone with dual trifluoromethyl substitutions | 1.47 |

| CPD-11 | Benzimidazole-based thiosemicarbazone | 34.7 |

| PS11 | nih.govslideshare.netresearchgate.nettriazino[4,3-a]benzimidazole acetic acid derivative | 0.32 |

This table presents a selection of benzimidazole derivatives and their reported aldose reductase inhibitory activities.

Neuraminidase is a crucial enzyme for the replication of influenza viruses, as it facilitates the release of newly formed virus particles from infected host cells. Therefore, neuraminidase inhibitors are a cornerstone of antiviral therapy for influenza. The potential of benzimidazole derivatives as neuraminidase inhibitors has been explored, although this area of research is less extensive compared to others.

Direct evidence of neuraminidase inhibition by this compound is absent from the available literature. A study focusing on the synthesis of two series of benzimidazole derivatives, including a carboxylic acid series, investigated their potential as neuraminidase inhibitors. The findings from this study were not overwhelmingly positive, with only one compound from the carboxylic acid series, 6f , demonstrating a modest inhibitory action of 15.2% against the neuraminidase enzyme. This suggests that while the benzimidazole scaffold can be directed to interact with neuraminidase, significant structural optimization is likely required to achieve potent inhibition.

Further research is needed to fully elucidate the potential of benzimidazole acetic acid derivatives in the development of novel antiviral agents targeting neuraminidase.

| Compound ID | Structure | Neuraminidase Inhibition (%) |

| 6f | Benzimidazole derivative with a carboxylic acid moiety | 15.2 |

This table shows the limited neuraminidase inhibitory activity found in a series of benzimidazole carboxylic acid derivatives.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin II type 1 (AT1) receptor is a key component of this system, and its blockade is a well-established therapeutic approach for the treatment of hypertension and other cardiovascular diseases. Several blockbuster drugs, such as candesartan (B1668252) and telmisartan, feature a benzimidazole core, underscoring the importance of this scaffold in the design of AT1 receptor antagonists. rjpbcs.com

While no specific data on the AT1 receptor blocking activity of this compound could be located, the broader class of benzimidazole derivatives has been extensively studied in this context. Structure-activity relationship (SAR) studies have identified key features necessary for potent AT1 receptor antagonism. These typically include an acidic group (often a carboxylic acid or a tetrazole) and a lipophilic side chain, which contribute to the binding of the molecule to the receptor.

3D-QSAR studies on substituted benzimidazole derivatives have further illuminated the structural requirements for effective AT1 receptor antagonism. These studies have highlighted the importance of lipophilicity and hydrogen bonding at various positions of the benzimidazole nucleus for good antagonistic activity. ijpsjournal.com The design of novel benzimidazole derivatives as AT1 receptor antagonists is an active area of research, with ongoing efforts to optimize their pharmacological profiles. frontiersin.org

| Compound Class | Key Structural Features for AT1 Antagonism |

| Substituted Benzimidazoles | Lipophilicity at the 2-position, Hydrogen bonding at the 5-position |

| 5-(alkyl and aryl)carboxamido benzimidazoles | Smaller alkyl groups at the 5-position demonstrated more potent activity |

This table summarizes key structure-activity relationship findings for benzimidazole derivatives as AT1 receptor antagonists.

Structure Activity Relationship Sar and Computational Chemistry Studies

Qualitative Structure-Activity Relationship (SAR) Analysis

Qualitative SAR analysis examines the relationship between the chemical structure of a molecule and its biological activity without assigning a precise numerical value to the relationship. For benzimidazole (B57391) derivatives, these studies have been pivotal in identifying key structural features that govern their pharmacological effects. researchgate.net

The nature and position of substituents on the benzimidazole ring system are critical determinants of biological activity. nih.gov SAR studies on various series of benzimidazole derivatives have consistently shown that modifications at the N-1, C-2, C-5, and C-6 positions can dramatically alter efficacy and target selectivity. nih.govnih.gov

N-1 Position: The N-1 position of the benzimidazole ring is a common site for substitution. Introducing different groups at this position can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its interaction with biological targets. nih.govmdpi.com For instance, in a series of N-substituted benzimidazole-derived carboxamides, the introduction of isobutyl and methyl groups at the N-1 position had a notable influence on antioxidative and antiproliferative activities. nih.gov This suggests that the unsubstituted N-1 position in (1H-Benzimidazol-2-ylmethoxy)acetic acid offers a prime location for modification to modulate its biological profile.

C-2 Position: The C-2 position is crucial for the activity of many benzimidazole derivatives. The methoxyacetic acid group at this position in the parent compound is a key feature. SAR studies reveal that substituents at this position can directly interact with the active sites of enzymes or receptors. rroij.com For example, replacing an amino group with a methylene (B1212753) group at C-2 has been shown to significantly reduce anti-inflammatory activity, highlighting the importance of the specific functionality at this position. nih.gov The ether oxygen and the carboxylic acid moiety in this compound are likely involved in critical hydrogen bonding interactions with target proteins.

C-5 and C-6 Positions: The benzene (B151609) portion of the benzimidazole scaffold, specifically at the C-5 and C-6 positions, provides another avenue for structural modification. Introducing electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy) can alter the electronic distribution of the entire ring system, which in turn affects binding affinity. rsc.org SAR investigations have shown that a polar cyano-group at the C-5 position can enhance anticancer activity in certain benzimidazole hybrids. rsc.org Conversely, lipophilic groups at the C-5 position might favor inhibition of other enzymes like COX-1. nih.gov

| Position on Benzimidazole Ring | Type of Substituent | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| N-1 | Alkyl (e.g., Methyl, Isobutyl) | Significant influence on antioxidative and antiproliferative activity. | nih.gov |

| C-2 | Aryl groups, Heterocycles | Enhances binding to viral polymerases or proteases. | rroij.com |

| C-2 | Di-arylamine | Results in antagonism of the bradykinin (B550075) receptor. | nih.gov |

| C-5 | Carboxamide or Sulfonyl | Antagonizes the cannabinoid receptor. | nih.gov |

| C-5 | Polar cyano-group | Increased anticancer activity in hybrid molecules. | rsc.org |

| C-6 | Trifluoromethyl | Crucial for high activity against prostate cancer cell lines. | rsc.org |

The linker or "bridge" connecting the benzimidazole core to other functional groups is a key structural element. In this compound, this bridge consists of an ether oxygen and a methylene group (-O-CH2-). The nature of these bridging atoms can influence the molecule's flexibility, conformation, and ability to form hydrogen bonds. Studies on related compounds have shown that replacing or altering these linkers affects biological outcomes. For example, replacing an ether linkage with a thioether (-S-) or an amino (-NH-) bridge would alter the bond angles, length, and electronic properties, thereby modifying the interaction with the target.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively used with benzimidazole derivatives. nih.gov Hybrid molecules incorporating benzimidazole with other heterocyclic rings like pyrazole, triazole, or isatin (B1672199) have been synthesized to enhance the spectrum of activity or to target multiple pathways simultaneously. nih.govresearchgate.net For instance, hybrid molecules containing the benzimidazole ring system from established drugs and the triazole ring from antifungal agents like fluconazole (B54011) have been designed to improve antifungal properties by inhibiting ergosterol (B1671047) biosynthesis. nih.gov This approach suggests that the this compound structure could serve as a foundational component for creating novel hybrid agents with potentially synergistic or enhanced efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies represent a computational approach to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of new, unsynthesized compounds and for providing insights into the mechanisms of drug action. nih.govijpsr.com

Numerous QSAR models have been developed for various classes of benzimidazole derivatives to predict a wide range of biological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory effects. pnrjournal.compnrjournal.com These models are typically built using a "training set" of compounds with known activities. Multiple Linear Regression (MLR) is a common statistical method used to create an equation that correlates molecular descriptors (numerical representations of molecular properties) with activity. nih.govijpsr.com

For example, a 2D-QSAR model was developed for 131 benzimidazole derivatives to predict their inhibitory concentration (IC50) against the MDA-MB-231 breast cancer cell line. researchgate.net Similarly, statistically significant 2D-QSAR models were created to predict the antifungal efficacy of aryl benzimidazole derivatives against Candida albicans. pnrjournal.compnrjournal.com These predictive models allow researchers to virtually screen new designs based on the this compound scaffold, prioritizing the synthesis of compounds with the highest predicted potency.

The predictive power of a QSAR model depends on the choice of molecular descriptors and rigorous statistical validation. Descriptors can be categorized into several types:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), which relate to a molecule's ability to donate or accept electrons. nih.gov

Thermodynamic Descriptors: Including heat of formation and hydration energy. nih.gov

Topological Descriptors: These describe the connectivity and shape of the molecule, such as the Wiener Index and Balaban Index. researchgate.net

Physicochemical Descriptors: Like the partition coefficient (LogP), representing lipophilicity, and the Topological Polar Surface Area (TPSA), which correlates with membrane permeability. ijpsr.comcrpsonline.com

The robustness and predictive ability of a QSAR model are assessed using several statistical parameters: nih.gov

r² (Coefficient of Determination): This value (ranging from 0 to 1) indicates how well the model fits the training set data. An r² value greater than 0.6 is generally considered acceptable. pnrjournal.com

q² (Cross-validated r²): This is a measure of the model's internal predictive ability, often calculated using Leave-One-Out (LOO) cross-validation. In LOO, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound. A q² value greater than 0.5 suggests the model has good predictive power. pnrjournal.com

pred_r² (Predictive r² for the external test set): This parameter measures the model's ability to predict the activity of an external set of compounds that were not used in model development. It is considered a true measure of the model's predictive capability. pnrjournal.compnrjournal.com

| QSAR Model for Benzimidazole Derivatives | Biological Activity | r² | q² (LOO) | pred_r² | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | Anticancer (MDA-MB-231) | 0.904 | - | - | researchgate.net |

| 2D-QSAR | Antifungal (C. albicans) | 0.8361 | 0.7457 | 0.6511 | pnrjournal.compnrjournal.com |

| 2D-QSAR | Antimicrobial (S. aureus) | 0.7886 | 0.7269 | - | longdom.org |

| 3D-QSAR | Antioxidant (DPPH) | - | - | Validated | nih.gov |

| ML-based QSAR | Corrosion Inhibition | 0.9589 (R) | Validated | - | researchgate.netnih.gov |

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the interaction between a ligand and its receptor by considering the molecule's 3D structure. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. nih.govnih.gov

In these studies, a set of structurally related molecules are aligned, and their surrounding steric and electrostatic fields (in CoMFA) are calculated. nih.gov CoMSIA extends this by also calculating hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.govresearchgate.net The resulting field values are then correlated with biological activity using statistical methods.

The output of CoMFA and CoMSIA studies is often visualized as 3D contour maps. nih.govresearchgate.net These maps highlight regions in space where specific properties are favorable or unfavorable for activity:

Steric Maps: Green contours indicate regions where bulky groups increase activity, while yellow contours show where they decrease it.

Electrostatic Maps: Blue contours represent areas where positive charges are favorable, while red contours indicate where negative charges enhance activity.

Hydrophobic Maps: Yellow/white contours show regions where hydrophobic groups are beneficial, while grey contours indicate areas where hydrophilic groups are preferred.

For benzimidazole derivatives, CoMFA and CoMSIA studies have been used to elucidate the structural requirements for activities such as trichomonicidal and cannabinoid receptor 2 (CB2) binding. nih.govnih.gov The contour maps generated from these studies suggest that substituents at the C-2 and C-6 positions are particularly important. nih.gov For the this compound structure, these maps would predict that the carboxylic acid group likely interacts with a positively charged or hydrogen-bond donor region of a target protein, while the benzimidazole ring itself may engage in hydrophobic or π-π stacking interactions.

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This analysis is crucial for understanding the basis of a compound's biological activity by quantifying binding affinities through scoring functions that account for electrostatic interactions, hydrogen bonds, and van der Waals forces.

Derivatives of the benzimidazole scaffold have been extensively studied for their interactions with a wide array of biological targets, highlighting the versatility of this heterocyclic system. derpharmachemica.comresearchgate.net Molecular docking studies have successfully predicted the binding of benzimidazole derivatives to various enzymes and receptors implicated in a range of diseases.

For instance, benzimidazole analogs have been investigated as potential inhibitors for targets such as:

Dihydropteroate Synthase (DHPS): A key enzyme in the folate synthesis pathway of bacteria, making it a target for antibacterial agents. researchsquare.com

Topoisomerase II (Topo II): An enzyme crucial for DNA replication and a validated target for anticancer drugs. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Enzymes involved in the breakdown of neurotransmitters, targeted in the management of Alzheimer's disease. nih.gov

Protein Kinases: Including Cyclin-Dependent Kinase 4 (CDK4) and Aurora B, which are critical regulators of the cell cycle and targets for cancer therapy. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overactivity is associated with various cancers. mdpi.com

Cyclooxygenase (COX) Enzymes: Targets for anti-inflammatory drugs. nih.govnih.gov

The benzimidazole ring is often considered a "privileged structure" due to its ability to bind with high affinity to diverse protein receptors and enzymes. researchsquare.com Docking simulations have shown that these compounds can effectively fit into the active sites of these targets, often displaying binding affinities that are superior to standard drugs. researchsquare.comresearchgate.net For example, certain benzimidazole-isatin hybrids showed docking scores against a bacterial target ranging from -6.6 to -8.4 kcal/mol, with the most potent compound matching the score of the standard drug, Norfloxacin. researchgate.net

The efficacy of a ligand's binding is determined by the specific molecular interactions it forms within the active site of a protein. For benzimidazole derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic or ionic interactions. researchsquare.comnih.gov

Hydrogen Bonding: The nitrogen atoms in the imidazole (B134444) ring and the oxygen atoms in the acetic acid moiety of compounds like this compound are potent hydrogen bond acceptors and donors. These interactions are critical for anchoring the ligand within the binding pocket. researchsquare.com Studies on various benzimidazole derivatives have consistently shown the formation of conventional hydrogen bonds with key amino acid residues such as Arginine, Lysine, and Aspartic acid in different enzymes. researchsquare.com

Hydrophobic Interactions: The fused benzene ring of the benzimidazole core provides a significant hydrophobic surface that can engage in interactions with nonpolar amino acid residues in the target's active site. nih.gov These interactions, including π-π stacking, π-alkyl, and alkyl-alkyl interactions, are crucial for the stability of the ligand-protein complex. researchsquare.comnih.gov Docking studies have identified hydrophobic interactions with residues like Phenylalanine, Leucine, and Proline. researchsquare.comnih.gov

Electrostatic and Other Interactions: Electrostatic interactions, such as π-cation and π-anion bonds, also contribute to the binding affinity. researchsquare.com Furthermore, water bridges, where a water molecule mediates the interaction between the ligand and the protein, have been observed in simulation studies. nih.gov

The table below summarizes key interactions observed in docking studies of various benzimidazole derivatives with their respective protein targets.

| Target Protein | Key Interacting Residues | Types of Interactions Observed | Reference |

| Dihydropteroate Synthase (DHPS) | Arg204, Arg239, His241, Lys203 | Conventional Hydrogen Bonds, Carbon-Hydrogen Bonds, π-Alkyl, π-Sulfur | researchsquare.com |

| SARS-CoV-2 Mpro | Thr199, Leu287, Asp289, Tyr237 | Hydrogen Bonds, Ionic Interactions, Hydrophobic Interactions | nih.gov |

| Acetylcholinesterase (AChE) | - | π–π Stacking Interactions | nih.gov |

| EGFR Kinase | Met793, Leu694 | Hydrogen Bonds, π-Cation, π-Alkyl | mdpi.com |

| CDK-8 | Ala100, Ala155, Lys52 | Hydrogen Bonds | nih.gov |

Advanced Computational Chemistry Approaches

Beyond molecular docking, more advanced computational methods are employed to gain a deeper understanding of the physicochemical properties of this compound and its analogs. These techniques provide insights into intermolecular forces and electronic characteristics that influence biological activity.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com This method maps various properties onto the molecular surface, including the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. researchgate.netmdpi.com

For benzimidazole derivatives, Hirshfeld analysis reveals the relative contributions of different types of non-covalent interactions to the crystal packing. The most significant contributions typically come from:

H···H interactions: Generally comprising the largest portion of the surface, reflecting the abundance of hydrogen atoms. nih.gov

C···H/H···C interactions: Representing van der Waals forces and C-H···π interactions. researchgate.net

O···H/H···O and N···H/H···N interactions: Indicative of conventional and non-conventional hydrogen bonds, which appear as distinct red spots on the dnorm map. researchgate.netnih.gov

The analysis generates a 2D "fingerprint plot," which summarizes all intermolecular contacts. researchgate.net For a related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the analysis showed that H···H contacts accounted for 42.4% of the Hirshfeld surface, C···H/H···C for 27.4%, and N···H/H···N for 9.0%. researchgate.net Such analyses are crucial for understanding crystal packing, polymorphism, and the solid-state properties of a compound, which can influence its solubility and bioavailability.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. mdpi.comresearchgate.net For compounds like this compound, these calculations can predict geometric parameters (bond lengths and angles) and electronic properties that correlate with their inhibitory potential. mdpi.comscispace.com

Key parameters calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular reactivity and stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive and can more readily participate in charge-transfer interactions within a biological target. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This is valuable for predicting how a molecule will interact with a receptor, as it highlights sites prone to hydrogen bonding and other electrostatic interactions. mdpi.com

Theoretical calculations for the related 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, using the B3LYP/6-311++G(d,p) basis set, have shown good agreement between calculated and experimentally determined geometric structures. mdpi.comresearchgate.net These computational studies help to elucidate the electronic features that are essential for the molecule's interaction with its biological targets and can guide the design of derivatives with enhanced activity. mdpi.com

Future Perspectives and Research Trajectories for 1h Benzimidazol 2 Ylmethoxy Acetic Acid Research

Exploration of Novel Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives is a well-established field, yet the quest for more efficient, cost-effective, and environmentally friendly methods continues. nih.gov Future research will likely focus on moving beyond traditional condensation reactions between o-phenylenediamine (B120857) and carbonyl compounds. enpress-publisher.com

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has gained traction for its ability to significantly reduce reaction times, improve yields, and offer a greener alternative to conventional heating methods. mdpi.comsemanticscholar.org Applying microwave irradiation to the synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic acid could streamline its production. mdpi.com

"Click Chemistry": This approach, characterized by its reliability and specificity, can be used to synthesize novel benzimidazole derivatives under mild conditions, making it an attractive method for creating libraries of compounds for screening. mdpi.comsemanticscholar.org

Multi-component Reactions: These reactions, where multiple reactants combine in a single step to form the product, offer a highly efficient route to complex molecules. enpress-publisher.com Developing one-pot synthesis protocols for this compound derivatives could enhance synthetic efficiency.

Catalytic Systems: The use of novel catalysts, such as heterogeneous ZnO nanoparticles, can facilitate the synthesis of benzimidazoles under milder conditions, improving the sustainability of the process. enpress-publisher.com

These advanced synthetic strategies promise to accelerate the discovery and development of new chemical entities based on the this compound scaffold.

Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity

The versatility of the benzimidazole core structure makes it an excellent scaffold for developing new therapeutic agents. nih.gov Future work will concentrate on the rational design and synthesis of derivatives of this compound with improved potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in guiding the modification of the core molecule.

Potential strategies for designing next-generation derivatives include:

Molecular Hybridization: Combining the benzimidazole moiety with other pharmacologically active heterocycles (e.g., triazoles, oxadiazoles) can lead to hybrid compounds with synergistic or multi-target activities. tandfonline.comtandfonline.com For instance, the presence of an oxadiazole conjugate has been shown to enhance the antiproliferative effects of certain benzimidazole compounds. nih.gov

Substitution Pattern Modification: Systematically altering the substituents on the benzimidazole ring and the acetic acid side chain can fine-tune the compound's biological activity, solubility, and pharmacokinetic properties. Studies have shown that even minor changes, such as the position of a halogen on a phenyl ring, can significantly impact inhibitory activity. nih.gov

Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved bioactivity or reduced toxicity.

The table below illustrates potential modifications to the this compound scaffold to generate next-generation derivatives.

| Scaffold Position | Parent Group | Potential Modifications | Desired Outcome |

| Benzene (B151609) Ring of Benzimidazole | -H | Halogens (Cl, F), Alkyl, Methoxy | Enhanced lipophilicity, altered electronic properties for improved target binding |

| Methoxy Linker | -O-CH2- | Thioether (-S-CH2-), Methylene (B1212753) (-CH2-CH2-) | Increased flexibility, modified bond angles for better fit in active sites |

| Acetic Acid Moiety | -COOH | Ester, Amide, Bioisosteres (e.g., Tetrazole) | Improved cell permeability, prodrug strategies, enhanced metabolic stability |

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action is critical for the development of any therapeutic agent. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, high-throughput approach to elucidate the biological effects of this compound and its derivatives. nih.govdrugtargetreview.com

Future research directions leveraging omics include:

Target Identification: Proteomics can be employed to identify the specific protein targets with which the compound interacts within the cell.

Pathway Analysis: Transcriptomics (analyzing gene expression) and metabolomics (analyzing metabolite profiles) can reveal the cellular pathways that are perturbed upon treatment with the compound. drugtargetreview.com This can help to understand both on-target and off-target effects.

Biomarker Discovery: Omics data can help identify biomarkers that predict a patient's response to a particular benzimidazole-based therapy, paving the way for personalized medicine. nih.gov The development of omics makes it possible to investigate correlations between specific genetic variants and the probability of disease occurrence. nih.gov

Resistance Mechanisms: For antimicrobial or anticancer applications, genomics and transcriptomics can be used to uncover the genetic basis of resistance that may develop against the compound, allowing for the design of strategies to overcome it. nih.gov

By providing a holistic view of the cellular response, omics technologies can accelerate the translation of promising compounds from the laboratory to clinical applications. jusst.org

Development of Targeted Therapeutic Strategies

A significant trend in modern drug discovery is the shift from broad-spectrum agents to targeted therapies that act on specific molecules or pathways involved in disease. nih.gov Benzimidazole derivatives have shown great promise in this area, particularly in oncology. tandfonline.com Future research on this compound will likely focus on developing it as a targeted agent.

Key therapeutic targets for benzimidazole derivatives that warrant further investigation include:

Kinases: Many kinases, such as Aurora-A kinase, receptor tyrosine kinases (e.g., VEGFR, EGFR), and PI3K, are overexpressed or mutated in various cancers and are crucial for cancer cell survival and proliferation. tandfonline.comtandfonline.comnih.gov Benzimidazole analogs have been reported to be potent inhibitors of these enzymes. tandfonline.com

PARP (Poly (ADP-ribose) polymerase): PARP inhibitors, some of which are benzimidazole-based, have emerged as a successful class of targeted cancer therapies, particularly for cancers with specific DNA repair deficiencies. nih.gov

Tubulin: Benzimidazoles like fenbendazole (B1672488) exert their effects by binding to beta-tubulin, destabilizing microtubules and disrupting essential cellular processes. iiarjournals.org This remains a validated target for anticancer drug development.

Glucose Transporters (GLUT): Targeting cancer metabolism by inhibiting glucose uptake is a promising strategy. Fenbendazole has been shown to inhibit GLUT transporters, leading to cancer cell starvation. iiarjournals.org

The table below summarizes key protein targets for which benzimidazole derivatives have shown inhibitory activity, representing potential avenues for targeted therapeutic strategies.

| Target Class | Specific Target | Disease Area | Reference |

| Kinases | Aurora-A, EGFR, VEGFR, PDGFR, PI3K | Cancer | tandfonline.comtandfonline.comnih.gov |

| DNA Repair Enzymes | PARP-1 | Cancer | nih.gov |

| Cytoskeletal Proteins | β-Tubulin | Cancer, Parasitic Infections | iiarjournals.org |

| Metabolic Enzymes/Transporters | HKII, GLUT1 | Cancer | iiarjournals.org |

| Topoisomerases | Topoisomerase II | Cancer | tandfonline.com |

Advancements in Computational Drug Discovery Platforms

Computational tools are indispensable in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new drug candidates. mdpi.com Future research on this compound will heavily rely on these platforms to accelerate the development pipeline.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand binding mechanisms and prioritize compounds for synthesis. nih.govresearchgate.net Docking studies have been used to identify potential targets for benzimidazole derivatives, such as the DprE1 enzyme in Mycobacterium tuberculosis. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction. nih.govbohrium.com

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models, allowing for the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles. nih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of benzimidazole derivatives with their biological activity, guiding the design of more potent analogs.

These computational methods, when used in an integrated fashion, can significantly de-risk and shorten the timeline for developing this compound derivatives into viable therapeutic candidates. mdpi.com

常见问题

Q. What computational tools predict the reactivity of this compound derivatives?

- Methodology :

- DFT (Gaussian, ORCA) : Calculates Fukui indices for nucleophilic/electrophilic sites.

- Molecular docking (AutoDock Vina) : Screens binding affinities to biological targets (e.g., GABA receptors for anticonvulsant activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。